N-(5-Acetyl-2-methoxyphenyl)acetamide
Description
Contextualizing Acetamide (B32628) Derivatives within Contemporary Medicinal Chemistry Research
The acetamide functional group is a recurring motif in a vast array of pharmacologically active compounds. nih.govacs.orgnih.gov Its presence is often critical for establishing key interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. The inherent stability and synthetic accessibility of the acetamide linkage make it an attractive component for medicinal chemists in the development of new therapeutic agents.
Historically, acetanilide, the parent compound of this class, was one of the earliest synthetic analgesics, paving the way for the development of safer and more effective pain relievers. Today, acetamide derivatives exhibit a remarkable spectrum of biological activities, including:
Analgesic and Anti-inflammatory Properties: Many acetamide-containing molecules have been investigated for their ability to alleviate pain and reduce inflammation.
Anticancer Activity: Researchers have synthesized and evaluated numerous acetamide derivatives for their potential to inhibit the growth of cancer cells. japsonline.com
Antimicrobial and Antiviral Effects: The acetamide scaffold has been incorporated into molecules designed to combat bacterial, fungal, and viral infections. researchgate.netnih.gov
Neurological Applications: Certain acetamide derivatives have been explored as anticonvulsants and for their potential in treating neurodegenerative diseases.
The continued exploration of acetamide derivatives in drug discovery underscores their enduring importance and therapeutic potential.
Significance of Methoxy (B1213986) and Acetyl Substituents on Phenylacetamide Scaffolds in Academic Studies
The biological activity of a phenylacetamide core can be finely tuned by the nature and position of substituents on the aromatic ring. The methoxy (-OCH3) and acetyl (-COCH3) groups present in N-(5-Acetyl-2-methoxyphenyl)acetamide are of particular interest due to their electronic and steric properties.
The methoxy group is a common feature in many pharmaceuticals. Its presence can influence a molecule's:
Lipophilicity: Affecting its ability to cross cell membranes and the blood-brain barrier.
Metabolic Stability: The methoxy group can be a site for metabolic enzymes, influencing the drug's half-life.
The acetyl group , a ketone, introduces a polar and planar moiety that can participate in various intermolecular interactions. Specifically, it can:
Act as a Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor, crucial for binding to biological targets.
Influence Molecular Conformation: The steric bulk of the acetyl group can dictate the preferred three-dimensional arrangement of the molecule.
Serve as a Synthetic Handle: The reactivity of the ketone allows for further chemical modifications and the synthesis of more complex analogs.
Structure-activity relationship (SAR) studies on various phenylacetamide series have consistently demonstrated that the type and placement of such substituents are critical determinants of pharmacological activity. acs.orgnih.gov
Overview of Academic Research Trajectories for this compound and Structurally Related Analogs
While dedicated research on this compound itself is limited, the academic literature is rich with studies on structurally related analogs. These investigations provide valuable insights into the potential applications and research directions for this class of compounds.
Research on analogs often follows several key trajectories:
Synthesis and Characterization: A primary focus of chemical research is the development of efficient synthetic routes to produce novel analogs. This is often followed by thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and stereochemistry. mdpi.com
Biological Screening: Newly synthesized analogs are typically screened against a panel of biological targets to identify potential therapeutic activities. This can include assays for anticancer, antimicrobial, anti-inflammatory, or other pharmacological effects. japsonline.comresearchgate.net For instance, studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have revealed that the nature and position of substituents on the benzene (B151609) ring significantly impact their bactericidal activity. nih.gov
Structure-Activity Relationship (SAR) Studies: Once initial bioactivity is identified, systematic modifications are made to the molecular structure to understand the relationship between chemical features and biological effect. This iterative process aims to optimize potency, selectivity, and pharmacokinetic properties. For example, research on N-(1-benzylpiperidin-4-yl)phenylacetamides has shown that substitutions on the phenylacetamide aromatic ring influence their affinity for sigma receptors. acs.org
Computational Modeling and Docking Studies: Molecular modeling techniques are increasingly used to predict how these compounds might interact with their biological targets at the molecular level. These in silico studies can guide the design of more potent and selective analogs.
The exploration of analogs such as N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives has demonstrated potential for anticholinesterase and antioxidant activities, relevant for conditions like Alzheimer's disease. mdpi.com Furthermore, the synthesis of pyrazoline derivatives from precursors containing methoxy groups has been investigated for their cytotoxic activities against various cancer cell lines. japsonline.com
Below is a table summarizing key data for this compound.
| Property | Value | Source |
| Molecular Formula | C11H13NO3 | PubChem |
| Molecular Weight | 207.23 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 3-Acetylamino-4-Methoxyacetophenone | ChemScene |
| CAS Number | 74896-31-4 | ChemScene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-5-11(15-3)10(6-9)12-8(2)14/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWSGLTYMVPIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356535 | |
| Record name | N-(5-Acetyl-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-31-4 | |
| Record name | N-(5-Acetyl-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Acetylamino-4'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Laboratory Synthesis of N-(5-Acetyl-2-methoxyphenyl)acetamide
The synthesis of this compound primarily involves the acetylation of an appropriate amino precursor. This can be achieved through both classical and more advanced methodologies.
Classical Acetylation Approaches and Reaction Mechanisms
The most direct and classical method for synthesizing this compound is the acetylation of 2-amino-4-methoxyacetophenone. This reaction is a nucleophilic acyl substitution where the amino group of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. scribd.compatsnap.com Common acetylating agents for this type of transformation include acetic anhydride (B1165640) and acetyl chloride. scribd.comdoubtnut.com
The reaction mechanism, when using acetic anhydride, typically involves the lone pair of electrons on the nitrogen atom of the amine attacking one of the carbonyl carbons of the acetic anhydride. This is followed by the departure of an acetate (B1210297) ion as a leaving group and subsequent deprotonation of the nitrogen to yield the final acetamide (B32628) product. patsnap.com The use of a base, such as sodium acetate, can be employed to neutralize the acid byproduct (acetic acid in the case of acetic anhydride or hydrochloric acid when using acetyl chloride), driving the reaction towards completion. libretexts.org
Microwave-assisted synthesis using glacial acetic acid as both the solvent and acetylating agent has also been reported for the acylation of anilines, offering a potentially rapid and catalyst-free alternative. ymerdigital.com
Table 1: Classical Acetylation Reagents
| Reagent | Role | Reference |
|---|---|---|
| Acetic Anhydride | Acetylating Agent | scribd.compatsnap.com |
| Acetyl Chloride | Acetylating Agent | scribd.comdoubtnut.com |
| Glacial Acetic Acid | Acetylating Agent/Solvent | ymerdigital.com |
| Sodium Acetate | Base | libretexts.org |
Advanced Synthetic Routes Employed for Analogous Acetamide Structures
While direct acetylation is common, advanced synthetic strategies often focus on the construction of the core phenylacetamide structure through multi-step sequences, which can be adapted for the synthesis of this compound. These routes may offer advantages in terms of controlling substitution patterns and introducing diverse functionalities.
For instance, a common strategy involves the coupling of a substituted aniline (B41778) with a suitable carboxylic acid or its activated derivative. Coupling agents like N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for subsequent reaction with an amine. nih.govprepchem.com Another approach involves the reaction of an amine with an acid chloride, a highly reactive species that readily forms the amide bond. nih.gov
Furthermore, transition metal-catalyzed reactions have emerged as powerful tools. For example, palladium-catalyzed cross-coupling reactions can be employed to form C-N bonds, providing a versatile method for constructing complex aniline derivatives that can then be acetylated. researchgate.net A base-mediated protocol using nitriles, such as acetonitrile, as a surrogate for the acetyl group presents a transition-metal-free approach for the N-acetylation of anilines. researchgate.netresearchgate.net
Exploration of Precursor Chemistry and Reaction Pathways
The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors and a thorough understanding of the reaction pathways involved in the crucial acetamide bond formation.
Preparation of Key Intermediates for Phenylacetamide Derivatization
The primary precursor for the direct synthesis of this compound is 2-amino-4-methoxyacetophenone. The synthesis of this intermediate can be approached through various routes. One common method is the Friedel-Crafts acylation of an appropriately substituted anisole (B1667542) derivative. For example, the acylation of anisole with acetic anhydride in the presence of a zeolite catalyst can produce 4-methoxyacetophenone with high selectivity. researchgate.netscirp.org Subsequent nitration and reduction steps would be required to introduce the amino group at the correct position.
An alternative strategy for preparing key intermediates involves the protection of an amino group, followed by other transformations, and subsequent deprotection. For example, p-phenylenediamine (B122844) can be mono-protected with a Boc group, followed by amide formation and deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov This highlights the importance of protecting group chemistry in the synthesis of complex phenylacetamide derivatives.
Functional Group Transformations and Regioselectivity in Acetamide Bond Formation
The formation of the acetamide bond in the synthesis of this compound is a prime example of a functional group transformation. Acetylation is often used not only to synthesize the final product but also to protect primary or secondary amines to decrease their reactivity towards other reagents. libretexts.org
Regioselectivity is a critical consideration when dealing with substrates that have multiple reactive sites. In the case of the precursor 2-amino-4-methoxyacetophenone, the primary amino group is significantly more nucleophilic than the aromatic ring, ensuring that acetylation occurs preferentially at the nitrogen atom (N-acetylation) rather than on the ring (C-acetylation). nih.gov The electronic properties of the substituents on the aniline ring can influence the rate and regioselectivity of the acetylation reaction. In the case of N-(4-methoxyphenyl)acetamide, fluorination has been observed to occur preferentially ortho to the methoxy (B1213986) group, indicating the directing effect of this substituent. researchgate.net
Derivatization and Structural Modification of the this compound Scaffold
The this compound molecule possesses several functional groups that can be targeted for derivatization and structural modification, allowing for the synthesis of a library of related compounds. The acetyl group on the phenyl ring, the methoxy group, and the acetamido group itself all present opportunities for chemical transformation.
The ketone of the acetyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form a new amine, or conversion to an oxime. The methoxy group could potentially be cleaved to reveal a phenol, which can then be subjected to various derivatization reactions, such as etherification or esterification.
The acetamido group is relatively stable, but the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the amine. patsnap.com The nitrogen of the acetamido group can also be a site for further functionalization, although this is generally less common. Scaffold hopping, a strategy used in drug discovery, could be employed to replace parts of the molecule, such as the phenyl ring, with other cyclic or heterocyclic systems to explore new chemical space. nih.gov
Table 2: Potential Sites for Derivatization
| Functional Group | Potential Reactions |
|---|---|
| Acetyl Group (Ketone) | Reduction, Reductive Amination, Oxime Formation |
| Methoxy Group | Ether Cleavage |
| Acetamido Group | Hydrolysis |
Introduction of Heterocyclic Moieties onto the Phenylacetamide Core
The incorporation of heterocyclic rings onto the phenylacetamide framework is a key strategy for creating novel chemical entities. These moieties can significantly influence the parent molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects its biological activity. Synthetic approaches primarily involve the reaction of a reactive intermediate, such as a haloacetamide, with a nucleophilic heterocycle.
A prevalent method involves the synthesis of an α-haloacetyl derivative of the primary amine, which then serves as an electrophilic substrate for substitution reactions with thiol-containing heterocycles. For instance, the synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide is a critical first step. researchgate.net This intermediate can then react with various heterocyclic thiols to form a thioether linkage. This strategy has been successfully employed to link heterocycles like oxadiazoles (B1248032) and triazoles to an acetamide core. who.intujmm.org.ua
One specific example is the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide. who.int In this multi-step synthesis, phenylacetic acid is converted to its ethyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. The hydrazide is treated with carbon disulfide and potassium hydroxide (B78521) to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. This heterocyclic thiol can then be reacted with a 2-bromo-N-substituted acetamide to yield the final product. who.int
Another important class of heterocycles, the 1,2,4-triazoles, can be similarly introduced. The synthesis starts with the formation of a 4-substituted-5-methyl-1,2,4-triazole-3-thiol. ujmm.org.ua This thiol can then undergo nucleophilic substitution with a haloacetamide derivative to produce 2-(5-methyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetamides. ujmm.org.ua A more complex example involves linking a quinazoline (B50416) moiety, resulting in compounds like N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide. sigmaaldrich.com
The following table summarizes representative synthetic transformations for introducing heterocyclic moieties.
| Starting Material (Phenylacetamide derivative) | Heterocyclic Reagent | Reaction Type | Resulting Moiety | Reference |
| 2-Bromo-N-aryl-acetamide | 5-Benzyl-1,3,4-oxadiazole-2-thiol | Nucleophilic Substitution | 1,3,4-Oxadiazole | who.int |
| Haloacetamide derivative | 4-substituted-5-methyl-1,2,4-triazole-3-thiol | Nucleophilic Substitution | 1,2,4-Triazole | ujmm.org.ua |
| 2-Chloroacetylated amine | 3-(4-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Nucleophilic Substitution | Quinazoline | sigmaaldrich.com |
| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide | Hydroxylamine hydrochloride, Pyridine | Cyclization | 1,2-Benzisoxazole | mdpi.com |
Investigation of N-Substitution Patterns and Their Synthetic Feasibility
The substitution pattern on the amide nitrogen of the acetamide group plays a crucial role in defining the molecule's spatial conformation and its interaction with biological targets. Synthetic feasibility depends largely on the steric and electronic nature of the substituents being introduced.
N-alkylation or N-arylation of the amide nitrogen is a common strategy to explore this chemical space. A general and effective method for synthesizing N-substituted derivatives involves the deprotonation of the amide N-H group using a strong base, followed by reaction with an electrophile. For example, N-alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide were synthesized by treating the parent acetamide with sodium hydride (NaH) in N,N-dimethylformamide (DMF) to generate the corresponding anion. researchgate.net This anion then readily reacts with various alkyl or aralkyl halides (electrophiles) to yield the N-substituted products. researchgate.net
The feasibility of these substitutions can be influenced by steric hindrance around the nitrogen atom. For instance, the presence of bulky groups ortho to the acetamide substituent on the phenyl ring can force the acetamide group to twist out of the plane of the benzene (B151609) ring. iucr.org This non-planar conformation could potentially make the nitrogen lone pair more accessible for reaction, but it could also introduce steric clash with incoming electrophiles, thereby affecting reaction rates and yields.
The synthesis of various substituted acetamide derivatives has shown that a wide range of functional groups can be tolerated in these reactions. nih.gov For instance, isocyanate compounds have been reacted with N-methyl-2-hydroxy-ethylamine in the presence of triethylamine (B128534) (NEt3) to form N-substituted acetamides, demonstrating the versatility of the synthetic approaches. nih.gov
The table below outlines the general approach and specific examples for achieving N-substitution.
| Parent Compound Type | Reagents | Reaction Type | Product Type | Reference |
| N-Arylacetamide | 1. Sodium Hydride (NaH), DMF; 2. Alkyl/Aralkyl Halide | N-Alkylation/Aralkylation | N-Alkyl/Aralkyl-N-Arylacetamide | researchgate.net |
| Isocyanate derivative | N-methyl-2-hydroxy-ethylamine, NEt3 | Nucleophilic Addition | N-Substituted Acetamide | nih.gov |
| p-Acetamidophenol | Trimethyl phosphate, Potassium carbonate | O-Methylation (related transformation) | p-Acetamidoanisole | |
| m-Anisidine | Ethyl cyanoacetate | Acylation | 2-Cyano-N-(3-methoxyphenyl)acetamide | google.com |
Molecular Interactions and Biological Target Engagement
In Vitro Pharmacological Investigations of N-(5-Acetyl-2-methoxyphenyl)acetamide Analogs
In vitro studies are crucial for the initial screening and characterization of the pharmacological profile of new chemical entities. For analogs of this compound, these investigations have primarily centered on their ability to inhibit key enzymes and interact with specific cell surface receptors.
The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic neurotransmission. While direct studies on this compound are limited, research on structurally related benzohydrazides and salicylanilides provides insight into the potential of the broader acetamide (B32628) class as cholinesterase inhibitors.
Novel 2-benzoylhydrazine-1-carboxamides have been designed and evaluated for their ability to inhibit both AChE and BChE. mdpi.com Many of these derivatives demonstrated dual inhibition, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com Notably, N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as potent and selective AChE inhibitors. mdpi.com Similarly, a series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide (a salicylanilide) analogues showed moderate dual inhibition of both enzymes, with some derivatives proving superior to the standard drug rivastigmine against AChE. benthamscience.com
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 44 - 100 µM | mdpi.com |
| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | > 22 µM | mdpi.com |
| N-Alkyl Carbamate Salicylanilides | Acetylcholinesterase (AChE) | 18.2 - 196.6 µM | benthamscience.com |
| N-Alkyl Carbamate Salicylanilides | Butyrylcholinesterase (BChE) | 9.2 - 196.2 µM | benthamscience.com |
The neurokinin-1 (NK-1) receptor, the preferred receptor for the neuropeptide Substance P, is a G protein-coupled receptor involved in pain transmission, inflammation, and emesis. nih.govnih.gov Antagonists of the NK-1 receptor are a class of drugs with antiemetic, anxiolytic, and antidepressant properties, pivotal in preventing chemotherapy-induced nausea and vomiting. nih.govwikipedia.org They act by competitively binding to the NK-1 receptor, thereby blocking the action of Substance P and preventing the transmission of the emetic signal. nih.gov
The development of NK-1 receptor antagonists, such as the clinically approved drug aprepitant, marked a significant advancement in supportive care for cancer patients. wikipedia.orgmdpi.com While the phenylacetamide scaffold is a versatile template in drug discovery, specific research focusing on this compound analogs as NK-1 receptor antagonists is not extensively documented in the available literature. However, the established therapeutic importance of this receptor class makes it a potential area for future investigation for novel acetamide derivatives.
Mechanistic Elucidation of Observed Biological Activities
Understanding the molecular mechanisms underlying a compound's biological effects is essential for its development as a therapeutic agent. This involves identifying the specific molecular pathways that are modulated and characterizing the non-covalent interactions that govern the recognition between the compound and its biological target.
Phenylacetamide derivatives exert their biological effects by intervening in specific cellular pathways. In the context of antibacterial activity, for instance, these compounds have been shown to interact with key bacterial enzymes, disrupting essential metabolic processes. Molecular docking studies of 2-aryloxy-N-phenylacetamide derivatives have revealed that these molecules can occupy the N-terminal domain of the active pocket of enzymes such as UDP-N-acetylglucosamine pyrophosphorylase (GlmU), which is vital for bacterial cell wall synthesis. researchgate.net This binding effectively inhibits the enzyme and leads to bactericidal effects. researchgate.net
Hydrogen bonding is a critical determinant of the binding affinity and specificity of a drug for its target. chemrxiv.org The amide linkage [–NHC(O)-] within the acetamide structure is a potent participant in forming hydrogen bonds, which are crucial for stabilizing protein architecture and mediating molecular recognition. nih.gov
Antimicrobial Research Perspectives
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Phenylacetamide derivatives have emerged as a promising class of compounds in this area. irejournals.com
Research into N-(4-methoxyphenyl)acetamide and N-phenylacetamide has led to the synthesis of dithiocarbamate and thioanhydride derivatives with significant biological activity. chemjournal.kzresearchgate.net One such derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, demonstrated high fungicidal activity at a concentration of 0.4%, completely inhibiting the growth of the phytopathogen Fusarium oxysporum. chemjournal.kzresearchgate.net This same compound also showed notable bactericidal properties, producing a maximum inhibition zone of 18 mm against Pectobacterium carotovorum. chemjournal.kzresearchgate.net
Other studies have focused on hybrid molecules incorporating the 2-mercaptobenzothiazole scaffold, known for its antimicrobial properties, with various aryl amines to produce novel acetamide derivatives. nih.gov Several of these synthesized compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to the standard drug levofloxacin. nih.gov Similarly, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com
| Compound/Derivative | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum (Fungus) | Growth Inhibition | Complete inhibition at 0.4% | chemjournal.kzresearchgate.net |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum (Bacterium) | Zone of Inhibition | 18 mm at 0.4% | chemjournal.kzresearchgate.net |
| 2-Amino-N-(p-Chlorophenyl) acetamide deriv. (5b) | Acinetobacter baumannii | Disk Inhibition Zone (DIZ) | 32.0 mm | irejournals.com |
| 2-Amino-N-(p-Chlorophenyl) acetamide deriv. (5b) | Pseudomonas aeruginosa | Disk Inhibition Zone (DIZ) | 23.5 - 24.5 mm | irejournals.com |
| 2-Amino-N-(p-Chlorophenyl) acetamide deriv. (5d) | Staphylococcus aureus | Disk Inhibition Zone (DIZ) | 23.5 mm | irejournals.com |
In Vitro Antitubercular Activity Studies
Direct studies evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis are not prominently available in the reviewed literature. However, research into other acetamide-bearing molecules demonstrates the potential of this chemical class as a source for novel antitubercular agents.
For instance, a novel acetamide compound, designated E11, was identified from a large chemical library screen as a potent inhibitor of mycobacterial growth. nih.gov This compound exhibits bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov Further investigation revealed that E11 indirectly targets the essential mycobacterial transporter MmpL3. nih.gov Rather than binding directly to the transporter, E11 acts by disrupting the proton motive force, which is crucial for the MmpL3-mediated flipping of trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane. nih.gov This disruption ultimately inhibits the biosynthesis of the cell envelope. nih.gov
While E11 is structurally distinct from this compound, its mechanism highlights a potential vulnerability in M. tuberculosis that can be exploited by acetamide-containing compounds. The findings underscore the value of exploring various acetamide derivatives in the search for new anti-TB drugs.
Table 1: Antitubercular Activity of a Related Acetamide Compound
| Compound | Target Organism | Mechanism of Action | Key Finding |
|---|
| Acetamide E11 | Mycobacterium tuberculosis | Disruption of proton motive force, indirect inhibition of MmpL3 | Potent bactericidal activity against growing and non-growing M. tuberculosis. nih.gov |
Broad-Spectrum Antibacterial and Antifungal Activity Investigations
Investigations into the specific antibacterial and antifungal properties of this compound are not extensively documented. However, studies on related N-phenylacetamide and methoxyphenyl derivatives indicate that this structural motif can exhibit antimicrobial properties.
One study explored the synthesis and biological activity of dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide. chemjournal.kz The resulting compounds were tested for antifungal and bactericidal properties against phytopathogens. Notably, sodium acetyl(4-methoxyphenyl)carbamodithioate demonstrated high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. chemjournal.kz This same compound also showed bactericidal effects against Pectobacterium carotovorum, producing a maximum inhibition zone of 18 mm. chemjournal.kz
Another study investigated the antimicrobial activity of natural methoxyphenyl compounds, such as eugenol and vanillin, against common foodborne pathogens. nih.gov These compounds showed varied efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For example, against S. aureus, the median inhibitory concentrations (IC50) were 0.75 mM for eugenol and 1.38 mM for vanillin. nih.gov These findings suggest that the methoxyphenyl group, a key feature of this compound, is present in molecules with established antimicrobial activity.
Table 2: Antimicrobial Activity of Related Methoxyphenyl and Acetamide Derivatives
| Compound/Extract | Target Organism(s) | Activity Type | Notable Results |
|---|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Antifungal | Complete growth inhibition at 0.4% concentration. chemjournal.kz |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Antibacterial | 18 mm zone of inhibition. chemjournal.kz |
| Eugenol (a methoxyphenol) | Staphylococcus aureus | Antibacterial | IC50 = 0.75 mM. nih.gov |
| Vanillin (a methoxyphenol) | Staphylococcus aureus | Antibacterial | IC50 = 1.38 mM. nih.gov |
Other Preclinical Biological Activity Research
Anti-inflammatory Activity Profiling
While direct anti-inflammatory profiling of this compound is not readily found in the literature, a closely related analog, N-(2-hydroxy phenyl) acetamide, has been studied for its effects on inflammation. This compound demonstrated significant anti-arthritic and anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov
In this model, treatment with N-(2-hydroxy phenyl) acetamide led to a significant reduction in paw edema. nih.gov Mechanistically, the compound was shown to modulate key inflammatory mediators. The serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), were markedly reduced in treated animals compared to the disease control group. nih.govresearchgate.net Furthermore, the compound favorably altered oxidative stress markers that are associated with inflammation. nih.gov These results suggest that N-phenyl acetamide scaffolds can possess potent anti-inflammatory properties mediated through the downregulation of key pro-inflammatory cytokines. nih.govresearchgate.net
Table 3: Anti-inflammatory Effects of N-(2-hydroxy phenyl) acetamide
| Compound | Model | Key Biomarkers Modulated | Outcome |
|---|
| N-(2-hydroxy phenyl) acetamide | Adjuvant-Induced Arthritis (Rat) | IL-1β, TNF-α, Oxidative Stress Markers | Reduced paw edema and serum levels of pro-inflammatory cytokines. nih.gov |
Anticancer and Antiproliferative Investigations
Specific antiproliferative studies on this compound against cancer cell lines are not widely reported. However, research on other molecules containing the methoxyphenyl and acetamide moieties indicates that these structures can be part of potent anticancer agents.
For instance, a novel derivative of ciprofloxacin named methoxyphenylcipro (CMPP) was evaluated for its antitumor activity. nih.gov CMPP induced significant antiproliferative activity against breast cancer and melanoma cell lines. nih.gov A key finding was its selective cytotoxicity against human cancer cells while showing less effect on normal human fibroblasts. nih.gov The mechanism of action in MD-MB-486 breast cancer cells was found to be the induction of caspase-dependent apoptosis, mediated by the generation of reactive oxygen species. nih.gov
In another study, a series of 5-alkyl-2-amino-3-methylcarboxylate thiophenes were investigated for antiproliferative activity. nih.gov A prototype drug from a related class, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), was noted for its ability to preferentially inhibit specific tumor cell types. nih.gov This highlights that the methoxyphenyl group can be a component of compounds with tumor-selective activity. These examples demonstrate the potential for methoxyphenyl acetamide derivatives to be explored for anticancer properties. nih.govnih.gov
Table 4: Antiproliferative Activity of Related Methoxyphenyl-Containing Compounds
| Compound | Cancer Cell Line(s) | Mechanism of Action | Key Finding |
|---|---|---|---|
| Methoxyphenylcipro (CMPP) | MD-MB-486 (Breast), MV3 (Melanoma) | Induction of caspase-dependent apoptosis via ROS generation | Selective cytotoxicity against cancer cells over normal fibroblasts. nih.gov |
| Thiophene Derivatives (related to a methoxyphenyl prototype) | CEM, Molt/4 (T-lymphoma), PC-3 (Prostate) | Cytotoxic | Pronounced anti-proliferative activity with high tumor cell selectivity. nih.gov |
Antidepressant Effects of Related Phenylacetamides
A significant body of research exists on the antidepressant effects of the broader phenylacetamide class of compounds. While data specific to this compound is scarce, these studies provide strong evidence for the antidepressant potential of the core phenylacetamide scaffold.
The antidepressant activity of novel phenylacetamide derivatives is frequently evaluated using rodent behavioral models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.gov In these tests, a reduction in the duration of immobility is considered an indicator of antidepressant-like efficacy. nih.govyoutube.comnih.gov
In one study, a series of synthesized phenylacetamide derivatives showed moderate to good antidepressant activity in both the FST and TST. nih.gov The most potent compound in that series demonstrated superior antidepressant potential compared to standard drugs like moclobemide and imipramine. nih.gov Another investigation of 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide derivatives found that several compounds significantly reduced immobility time in the FST. science.gov The most active compound was also found to increase the brain concentrations of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), suggesting a potential mechanism of action related to the modulation of monoaminergic systems. science.gov The FST is a widely used and reliable screening tool for assessing the efficacy of potential antidepressant treatments. nih.govyoutube.com
Table 5: Antidepressant-Like Activity of Phenylacetamide Derivatives in Preclinical Models
| Compound Series | Animal Model | Test(s) Performed | Key Finding |
|---|---|---|---|
| Phenylacetamide Derivatives | Mice | Forced Swim Test (FST), Tail Suspension Test (TST) | Several derivatives showed significant reduction in immobility, with one compound outperforming standard drugs. nih.gov |
| 2-oxo-3-phenyliminoindolin-1-N-phenylacetamides | Mice | Forced Swim Test (FST), Tail Suspension Test (TST) | 13 compounds showed significant reductions in immobility; the most potent also increased brain 5-HT and NE levels. science.gov |
Antiviral Activity (e.g., against RSV)
There is no direct evidence in the reviewed literature assessing the antiviral activity of this compound against Respiratory Syncytial Virus (RSV) or other viruses. However, research into other classes of aromatic amides has identified potent anti-RSV activity.
For example, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of RSV replication. nih.gov These compounds were effective against both major subgroups of the virus (A and B). In addition to their direct antiviral action, these benzamide analogues were also found to decrease the induction of inflammatory cytokines and chemokines associated with RSV infection. nih.gov This dual action—inhibiting viral replication and mitigating the associated inflammatory response—is a highly desirable feature for an anti-RSV therapeutic agent.
While the chemical structure of these benzamides is different from this compound, these findings show that amide-containing aromatic compounds can serve as a foundation for the development of effective RSV inhibitors. Further research would be needed to determine if the phenylacetamide scaffold possesses similar potential.
Structure Activity Relationship Sar Studies
Positional Isomerism and Substituent Effects on Biological Efficacy
The placement of the methoxy (B1213986) group on the phenyl ring significantly influences the biological activity of phenylacetamide derivatives. In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives synthesized as potential anticancer agents, compounds featuring a methoxy moiety were compared against analogs with a nitro moiety. nih.gov The study found that derivatives with a nitro group generally exhibited higher cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines than those with a methoxy group. nih.gov
Table 1: Cytotoxicity of Methoxy- vs. Nitro-Substituted Phenylacetamide Analogs
| Compound ID | Substituent on Phenyl Ring | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| 2b | m-nitro | PC3 | 52 | nih.gov |
| 2c | p-nitro | PC3 | 80 | nih.gov |
| 2c | p-nitro | MCF-7 | 100 | nih.gov |
| Imatinib (Reference) | - | PC3 | 40 | nih.gov |
| Imatinib (Reference) | - | MCF-7 | 98 | nih.gov |
The N-(5-Acetyl-2-methoxyphenyl)acetamide structure contains two acetyl groups: one as part of the N-acetamide linker and another as a ketone substituent on the phenyl ring. Modifications to these groups can profoundly affect target affinity.
The N-terminal acetylation of proteins is a widespread modification that can stabilize protein structure, such as α-helices, and mediate interactions with other proteins. nih.gov It alters the charge and hydrophobicity of the N-terminus, which can enhance binding affinity for hydrophobic pockets in target proteins. nih.gov In the context of phenylacetamide derivatives, the N-acetyl group is crucial for establishing hydrogen bonds and fitting into receptor binding sites. Altering this group, for example by replacing it with larger acyl groups (e.g., propionyl, butanoyl), can change the compound's steric profile and binding mode. wikipedia.org
Modification of the acetyl substituent on the phenyl ring also impacts bioactivity. For example, in the development of inhibitors for the transient receptor potential vanilloid-1 (hTRPV-1), minor changes to substituents on a phenyl ring at the C2 position of a benzimidazole (B57391) core led to significant decreases in activity, highlighting the sensitivity of target affinity to small structural changes. nih.gov
Exploration of Core Scaffold Modifications and Their Bioactivity Implications
Altering the central phenylacetamide scaffold, for instance by fusing it with other ring systems, can lead to novel compounds with significantly different biological properties.
Fusing a benzimidazole ring system to the phenylacetamide core is a common strategy in medicinal chemistry to create more rigid and complex molecules with diverse pharmacological activities, including antimicrobial and anti-inflammatory effects. nih.govrroij.com Benzimidazole derivatives are known to interact with various biological targets by inhibiting critical processes like DNA replication or viral entry. rroij.com The versatility of the benzimidazole structure allows for extensive modifications at multiple positions, which can enhance potency and selectivity. rroij.com
In one study, the fusion of a benzimidazole core with a phenylacetamide moiety yielded potent trypanocides (agents against parasitic trypanosomes). The structure-activity relationship of these fused compounds showed that substituents on both the benzimidazole and phenyl rings were critical for activity. rjptonline.org For instance, the presence of an electron-withdrawing halogen on a benzyl (B1604629) group at the N-1 position of the benzimidazole, combined with an N-(4-(methylsulfonyl)phenyl)acetamide at the C-2 position, enhanced both antibacterial and antifungal activity. rjptonline.org
Table 2: Antitrypanosomal Activity of Benzimidazole Phenylacetamide Analogs
| Compound ID | Modification | T.b. brucei IC50 (μM) | T. cruzi IC50 (μM) | Reference |
|---|---|---|---|---|
| Hit 1 | Initial Phenylacetamide Hit | 1.2 | >50 | rjptonline.org |
| 6.37 | Benzimidazole-fused analog | 0.09 | 0.98 | rjptonline.org |
| 47.13 | Optimized Benzimidazole analog | 0.03 | 0.24 | rjptonline.org |
The linker connecting the phenyl ring and the amide nitrogen is a key determinant of a molecule's flexibility and its ability to adopt an optimal conformation for binding. In a study on isatin-based carbonic anhydrase inhibitors, increasing the linker length from an N-benzoyl to an N-phenylacetamido group (adding a CH2 unit) led to a decrease in potency against several isoforms of the enzyme. nih.gov This indicates that for certain targets, a shorter, more constrained linker is preferable.
Conversely, studies on pyrrole/imidazole polyamides, which bind to the minor groove of DNA, have shown that modifying the C-terminus linker can enhance biological activity. A C-3 aliphatic linker tethered to an aromatic group was found to improve the potency of these compounds. caltech.edu This highlights that the optimal linker length and composition are highly target-dependent. Branching on the linker, such as the introduction of a methyl group, can impose steric constraints that may either improve selectivity or reduce potency by preventing an ideal fit with the target. wikipedia.org
Rational Design Principles for Enhanced Biological Activity
The collective findings from SAR studies provide a set of rational design principles for developing more effective drugs based on the phenylacetamide scaffold. drugdesign.org The process involves designing molecules with specific features, followed by synthesis and testing, in an iterative cycle of optimization. drugdesign.org
Key principles derived from the studies on phenylacetamide analogs include:
Target-Specific Substituent Selection: The electronic properties of substituents on the phenyl ring are critical. For anticancer activity, electron-withdrawing groups may be preferred over electron-donating ones. nih.gov
Scaffold Hopping and Fusion: When seeking novel activities or improved properties, fusing the core with heterocyclic systems like benzimidazole can be a fruitful strategy. This can enhance potency and introduce new pharmacological profiles, such as antimicrobial or anti-inflammatory effects. nih.govresearchgate.net
Linker Optimization: The length and flexibility of the linker between aromatic and functional groups must be carefully tuned for each specific biological target. A "tail approach," where different molecular fragments are systematically added, can help modulate potency and selectivity. nih.gov
Pharmacophore-Based Design: When the 3D structure of a target is unknown, the design can be guided by the pharmacophore of known active molecules. drugdesign.org This involves identifying the essential steric and electronic features required for activity and incorporating them into new designs.
By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.gov Such studies on related acetamide (B32628) derivatives help in understanding their reactivity and stability. mdpi.com However, specific DFT analysis reports detailing the molecular properties of N-(5-Acetyl-2-methoxyphenyl)acetamide are not found in the public domain.
The analysis of non-covalent interactions is crucial for understanding how molecules behave in a condensed phase. The structure of this compound contains potential sites for hydrogen bonding. According to computed data, the molecule has one hydrogen bond donor and three hydrogen bond acceptors. nih.gov It also possesses three rotatable bonds, suggesting conformational flexibility. nih.gov Detailed analyses, such as Hirshfeld surface analysis, which is used for quantifying intermolecular interactions in crystals of similar molecules, have not been specifically published for this compound. researchgate.netnih.gov
Molecular Docking and Simulation Studies
These computational techniques are essential in medicinal chemistry for predicting how a molecule might interact with a biological target.
Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been applied to various acetamide compounds to explore their potential as inhibitors for enzymes implicated in neurodegenerative diseases or as anticancer agents. nih.govmdpi.com There are no available studies profiling the specific interactions of this compound with any relevant biological targets.
Following docking, the binding mode and the strength of the interaction (binding affinity) are predicted. These predictions are crucial for prioritizing compounds for further experimental testing. While this is a standard procedure in drug discovery, specific binding mode and affinity predictions for this compound have not been documented in the retrieved scientific literature.
Advanced Computational Analyses in Chemical Biology
Advanced computational methods are applied to understand complex biological phenomena at a molecular level. While research on other acetamide derivatives has utilized such techniques to explore mechanisms of action or to design novel therapeutic agents, no such advanced computational analyses in the context of chemical biology have been published for this compound.
Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analyses
A search for AIM and RDG analyses specific to this compound did not yield any results containing the necessary topological data (e.g., bond critical points, electron density, Laplacian values) or RDG scatter plots and isosurfaces.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations
No studies presenting ELF and LOL basin analysis, including basin attractor positions and population data for this compound, were found.
Frontier Orbital Analysis and Fukui Functions
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and derived reactivity descriptors from Fukui functions for this compound is not present in the available literature.
Predicted Collision Cross Section (CCS)
While predicted CCS values are available for some related isomers and similar chemical structures in databases like PubChemLite, a specific predicted CCS value for this compound has not been found. For instance, the related compound N-(5-amino-2-methoxyphenyl)acetamide has a predicted CCS of 137.7 Ų for its [M+H]+ adduct. However, this data cannot be attributed to the target compound.
To fulfill this request, access to the specific source article(s) containing the computational analysis of this compound is required.
Preclinical Pharmacological Research Directions
In Vivo Proof-of-Concept Studies in Relevant Animal Models (e.g., for anti-inflammatory or antidepressant effects)
There are no published in vivo studies detailing the anti-inflammatory or antidepressant properties of N-(5-Acetyl-2-methoxyphenyl)acetamide.
Hypothetically, were such studies to be conducted, they might involve standard animal models such as:
For Anti-inflammatory Effects:
Carrageenan-induced Paw Edema: To assess acute anti-inflammatory activity.
Adjuvant-induced Arthritis: To evaluate efficacy in a chronic inflammatory model.
Acetic Acid-induced Writhing: To test for analgesic effects associated with inflammation.
For Antidepressant Effects:
Forced Swim Test (FST): To measure behavioral despair.
Tail Suspension Test (TST): To assess antidepressant-like activity by measuring immobility time.
Pharmacodynamic Investigations and Target Engagement in Complex Biological Systems
The pharmacodynamics of this compound, including its mechanism of action, target binding, and downstream signaling effects, have not been elucidated in the public domain.
Research in this area would typically investigate:
Target Identification: Determining the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.
Receptor Binding Assays: Quantifying the affinity and selectivity of the compound for its putative targets.
Enzyme Inhibition Assays: For example, measuring the inhibition of cyclooxygenase (COX) enzymes if an anti-inflammatory effect is hypothesized.
Neurotransmitter System Modulation: Assessing effects on serotonin (B10506), dopamine, or norepinephrine (B1679862) pathways if antidepressant activity is suspected.
Currently, no such data is available for this compound.
Comparative Pharmacological Profiling with Established Research Compounds
A comparative pharmacological profile of this compound against established anti-inflammatory or antidepressant drugs is not possible without primary data on the compound itself.
Such a comparison would typically involve side-by-side in vitro and in vivo experiments to benchmark the potency, efficacy, and selectivity of the new chemical entity against standard-of-care or well-characterized research compounds. For instance, its anti-inflammatory effects might be compared to non-steroidal anti-inflammatory drugs (NSAIDs), while its antidepressant-like activity could be benchmarked against selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs).
In the absence of any published preclinical research, the pharmacological profile of this compound remains unknown.
Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹³C DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR (Proton NMR) provides a map of the hydrogen atoms in the structure. For N-(5-Acetyl-2-methoxyphenyl)acetamide, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons, while their splitting patterns reveal adjacent proton relationships.
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 9.0 - 9.5 | Singlet (broad) | 1H | NH -C=O |
| ~ 8.2 | Doublet | 1H | Ar-H (H-6) |
| ~ 7.8 | Doublet of Doublets | 1H | Ar-H (H-4) |
| ~ 7.0 | Doublet | 1H | Ar-H (H-3) |
| ~ 3.9 | Singlet | 3H | O-CH₃ |
| ~ 2.6 | Singlet | 3H | C(=O)-CH₃ (Acetyl) |
¹³C NMR (Carbon-13 NMR) details the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, carbonyl, aliphatic).
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 197.0 | Carbonyl | C =O (Ketone) |
| ~ 169.0 | Carbonyl | C =O (Amide) |
| ~ 155.0 | Aromatic | C -OCH₃ |
| ~ 132.0 | Aromatic | C -NH |
| ~ 131.0 | Aromatic | C -C=O |
| ~ 125.0 | Aromatic | C H (C-4) |
| ~ 123.0 | Aromatic | C H (C-6) |
| ~ 110.0 | Aromatic | C H (C-3) |
| ~ 56.0 | Aliphatic | O-C H₃ |
| ~ 26.0 | Aliphatic | C H₃ (Acetyl) |
¹³C DEPT (Distortionless Enhancement by Polarization Transfer) is a set of experiments used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, negative signals for CH₂ groups (absent in this molecule), and no signals for quaternary carbons (like C=O and substituted aromatic carbons). This would confirm the presence of three CH₃ groups and three aromatic CH groups.
Infrared (IR) Spectroscopy for Functional Group Identification (FT-IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3300 | N-H Stretch | Amide |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 2950 - 2850 | C-H Stretch | Aliphatic (CH₃) |
| ~ 1685 | C=O Stretch | Ketone |
| ~ 1670 | C=O Stretch (Amide I) | Amide |
| ~ 1580 | N-H Bend (Amide II) | Amide |
| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₃NO₃, which corresponds to a monoisotopic mass of approximately 207.09 Da. In high-resolution mass spectrometry (HRMS), this precise mass would be used to confirm the elemental composition.
In a typical Electron Ionization (EI-MS) experiment, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 207. The fragmentation pattern would likely involve characteristic losses of functional groups, providing further structural evidence.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 207 | [C₁₁H₁₃NO₃]⁺ | Molecular Ion (M⁺) |
| 165 | [M - C₂H₂O]⁺ | Loss of ketene from acetamido group |
| 150 | [M - CH₃CO - CH₃]⁺ | Loss of acetyl radical and a methyl radical |
| 149 | [M - C₂H₄O₂]⁺ | Loss of acetic acid |
Liquid chromatography-mass spectrometry (LC-MS) could also be employed, particularly for analyzing reaction mixtures or for soft ionization techniques that might preserve the molecular ion.
Chromatographic Methods for Purity Assessment and Isolation (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to assess the purity of a compound, monitor the progress of a chemical reaction, and identify appropriate solvent systems for larger-scale purification.
For this compound, a sample would be spotted on a silica gel plate (the stationary phase) and developed using a solvent system of appropriate polarity (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The compound's polarity, influenced by the amide, ketone, and ether functional groups, would determine its retention factor (Rf value). The visualization of a single spot under UV light or after staining would be an indicator of the sample's purity.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the compound's empirical formula and purity.
For this compound (C₁₁H₁₃NO₃):
Molecular Weight: 207.23 g/mol
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 63.76% |
| Hydrogen | H | 1.008 | 6.32% |
| Nitrogen | N | 14.007 | 6.76% |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.
The structure of this compound contains a substituted benzene (B151609) ring, a carbonyl group (ketone), and an acetamido group, all of which act as chromophores. The conjugated system is expected to give rise to characteristic absorption bands in the UV region, likely corresponding to π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity would be determined by dissolving the compound in a suitable solvent, such as ethanol or methanol, and recording its spectrum.
Future Directions and Emerging Research Opportunities
Development of Novel N-(5-Acetyl-2-methoxyphenyl)acetamide Derivatives with Optimized Biological Activities
The core structure of this compound, a phenylacetamide scaffold, serves as a versatile template for chemical modification. mdpi.com Future research will likely concentrate on the synthesis of novel derivatives to enhance specific biological activities. The strategic addition or modification of functional groups can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.
Research into related structures provides a roadmap for these synthetic endeavors. For instance, studies on N-phenylacetamide derivatives have shown that introducing different moieties, such as 4-arylthiazole, can yield compounds with significant antibacterial or nematicidal activities. mdpi.com Similarly, the synthesis of N-substituted 2-benzimidazole-derived carboxamides has demonstrated that the type and position of substituents on the phenyl ring are critical determinants of biological activity, with certain configurations leading to potent and selective antiproliferative effects. mdpi.com
The exploration of structure-activity relationships (SAR) will be paramount. By systematically altering the substituents on the phenyl ring and the acetamide (B32628) group of this compound, researchers can fine-tune its properties. For example, the introduction of different halogen atoms, alkyl chains, or heterocyclic rings could lead to derivatives with improved potency, selectivity, and metabolic stability. The goal is to create a library of related compounds for screening against a wide array of biological targets.
A summary of potential modifications and their expected impact on biological activity is presented in the table below, based on findings from related compound classes.
| Modification Site | Potential Substituent | Anticipated Effect on Biological Activity | Relevant Research Findings |
| Phenyl Ring | Introduction of additional hydroxyl or methoxy (B1213986) groups | May enhance antioxidant and antiproliferative activities. | Studies on N-substituted 2-benzimidazole-derived carboxamides showed that the number and position of these groups strongly impact biological activity. mdpi.com |
| Acetyl Group | Conversion to other functional groups (e.g., esters, amides) | Could modulate the compound's solubility, metabolic stability, and target-binding affinity. | The core amide bond is a key feature in many bioactive molecules, and its modification is a common strategy in medicinal chemistry. nih.gov |
| Acetamide Nitrogen | Substitution with various aryl or alkyl groups | Can influence the compound's three-dimensional structure and its interactions with biological targets. | Research on N-arylacetamides highlights their importance as intermediates for a wide range of therapeutic agents. nih.gov |
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets simultaneously. nih.govresearchgate.net This approach is particularly promising for complex, multifactorial diseases like cancer and neurodegenerative disorders, where multiple pathways are dysregulated. nih.gov A multi-targeting drug can offer greater efficacy compared to single-target agents or combination therapies. nih.govnih.gov
This compound and its future derivatives are prime candidates for exploration within a polypharmacological framework. The phenylacetamide scaffold is a known "privileged structure," meaning it can serve as a basis for ligands that bind to a variety of receptors. The challenge and opportunity lie in intentionally designing derivatives that possess a desired multi-target profile while avoiding interactions with "anti-targets" that could cause adverse effects. nih.govresearchgate.net
Future research in this area would involve:
Computational Screening: Utilizing advanced computational methods to predict the potential binding of this compound derivatives to a wide range of biological targets. nih.gov
Fragment-Based and Structure-Based Design: Employing techniques that combine the pharmacophores of known ligands for different targets into a single molecule.
In Vitro Profiling: Screening new derivatives against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify multi-target candidates.
The development of multi-target-directed ligands (MTDLs) from the this compound scaffold could lead to more effective treatments for complex diseases by modulating interconnected biological pathways. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the design-build-test-learn cycle. ijsetpub.com For this compound, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties. nih.gov These models can learn the underlying rules of chemical structure and biological activity from existing data to propose new molecules that have a high probability of being active and synthesizable.
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-powered QSAR algorithms can build highly accurate predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for novel derivatives. ijsetpub.com This can save considerable time and resources in the laboratory.
The use of deep learning and neural networks will be particularly valuable in predicting the complex interplay between a molecule's structure and its function. nih.govijsetpub.com As more data on this compound and its analogs become available, the predictive power of these models will continue to improve, leading to a more efficient and targeted drug discovery process.
Advanced Materials Science Applications of Phenylacetamide Scaffolds in Research
Beyond its potential therapeutic applications, the phenylacetamide scaffold, which forms the core of this compound, has properties that make it attractive for materials science research. Amide-containing molecules are known to form well-ordered structures through hydrogen bonding, which is a crucial aspect in the design of functional materials. nih.gov
Future research could explore the use of this compound and its derivatives in the development of:
Organic Semiconductors: The aromatic and electron-rich nature of the phenylacetamide scaffold could be exploited in the design of new organic electronic materials.
Supramolecular Gels: The ability of amide groups to form extensive hydrogen bond networks could be harnessed to create self-assembling materials like supramolecular gels, which have applications in areas such as tissue engineering and controlled release systems.
Crystal Engineering: A detailed understanding of the intermolecular interactions, such as hydrogen bonds and π-stacking, in crystals of this compound can inform the design of new crystalline materials with specific optical or mechanical properties. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. nih.gov
The synthesis of polymers incorporating the this compound moiety could also lead to new functional materials with unique thermal, mechanical, or photophysical properties. The versatility of the phenylacetamide scaffold suggests that its applications may extend far beyond the realm of biology and into the development of next-generation materials.
Q & A
Q. How can the synthesis of N-(5-Acetyl-2-methoxyphenyl)acetamide be optimized to improve yield and purity?
Methodological Answer:
- Multi-step synthesis control : Use sequential reactions with intermediates (e.g., acetylation of 5-amino-2-methoxyphenol followed by coupling with acetic anhydride). Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
- Coupling agents : Employ TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dry dichloromethane (DCM) with a base like lutidine to enhance coupling efficiency .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to verify substituent positions (e.g., acetyl and methoxy groups) and amide bond formation. Cross-check with HSQC/HMBC for connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS (Electrospray Ionization) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify characteristic bands (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
Methodological Answer:
-
Solubility profiling : Prepare saturated solutions in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol). Measure solubility via UV-Vis spectroscopy at λmax (~280 nm) .
-
Stability studies : Incubate the compound at 25°C, 37°C, and 50°C in PBS (pH 7.4) and gastric fluid (pH 1.2). Analyze degradation products using LC-MS every 24 hours .
-
Data Table :
Condition (pH/Temp) Solubility (mg/mL) Half-Life (Days) pH 7.4, 25°C 0.45 >30 pH 1.2, 37°C 0.12 7
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer:
-
Substituent variation : Replace the acetyl group with sulfonamide () or introduce halogens (e.g., Cl, F) at the 5-position to modulate electron density and binding affinity .
-
Bioisosteric replacement : Substitute the methoxy group with ethoxy or cyclopropylmethoxy to evaluate steric effects on kinase inhibition (e.g., CDK2) .
-
Data Table :
Derivative IC (CDK2, nM) LogP Parent Compound 120 1.8 5-Cl Analog 45 2.1 Sulfonamide Derivative 220 0.9
Q. What computational methods are effective for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential (MESP) surfaces. Use Gaussian 16 software .
- Molecular docking : Dock the compound into CDK2 (PDB: 1AQ1) using AutoDock Vina. Analyze binding poses and interaction energies (e.g., hydrogen bonds with Leu83) .
- ADMET prediction : Utilize SwissADME or pkCSM to predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Replicate experiments using consistent cell lines (e.g., MCF-7 for anticancer activity) and controls. Validate via Western blot (e.g., p21 expression for CDK inhibition) .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers. Apply statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
Q. What crystallographic techniques are used to analyze this compound and its co-crystals?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Resolve structure at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL .
- Co-crystallization : Combine with 3,5-dinitrobenzoic acid in a 1:1 molar ratio to study π-π stacking and hydrogen-bonding networks .
Q. How can electrocatalytic methods be applied to synthesize or functionalize this compound?
Methodological Answer:
- Anodic oxidation : Use a Pt electrode in acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF) to generate hypervalent iodine intermediates for C–N coupling .
- Optimization : Vary voltage (1.5–3.0 V) and electrolyte concentration (0.1–0.5 M) to maximize yield. Monitor via cyclic voltammetry .
Q. What strategies are recommended for analyzing metabolic pathways and degradation products of this compound?
Methodological Answer:
Q. How to design a multi-step synthesis route for this compound with intermediates validated by mechanistic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
